N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzothiazole ring fused with a chromene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out under mild conditions using a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with DNA, potentially causing damage to cancer cells and inhibiting their proliferation . Additionally, the compound may inhibit key enzymes in microbial organisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds
N-(6-fluoro-1,3-benzothiazol-2-yl)formamide: This compound shares the benzothiazole ring but lacks the chromene structure, resulting in different biological activities.
1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides: These compounds have similar antimicrobial properties but differ in their structural complexity.
6-fluorobenzo[d]thiazole amides: These compounds are structurally related and exhibit similar antimicrobial and antifungal activities.
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combined benzothiazole and chromene structures, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H11FN2O3S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H11FN2O3S/c1-9-2-5-14-11(6-9)13(22)8-15(24-14)17(23)21-18-20-12-4-3-10(19)7-16(12)25-18/h2-8H,1H3,(H,20,21,23) |
InChI Key |
XPPNSNHWWRGKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
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